Dimethyldipropylammonium Hydroxide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl(dipropyl)azanium;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.H2O/c1-5-7-9(3,4)8-6-2;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSXLTCIVXOQNK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)CCC.[OH-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836597-65-0 | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-propyl-, hydroxide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836597-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-propyl-, hydroxide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes for Dimethyldipropylammonium Hydroxide
Alkylation Strategies for Precursor Amine Synthesis
The synthesis of the dimethyldipropylammonium cation, the precursor to the hydroxide (B78521), is primarily achieved through alkylation of a suitable amine. This process, known as quaternization, involves the reaction of a tertiary or secondary amine with an alkyl halide. The two principal routes to the dimethyldipropylammonium cation are the alkylation of N,N-dimethylpropylamine with a propyl halide or the alkylation of dipropylamine (B117675) with a methyl halide. The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt is specifically known as the Menschutkin reaction. nih.govwikipedia.org
Reaction Mechanisms and Kinetics of Alkylation
The formation of the quaternary ammonium salt proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This leads to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, passing through a single transition state. nih.govyoutube.com
The kinetics of this SN2 reaction are significantly influenced by several factors:
Solvent Polarity : Polar solvents are known to stabilize the charged transition state, thereby increasing the rate of the reaction. nih.gov
Steric Hindrance : The rate of alkylation is sensitive to steric hindrance. For instance, methyl halides like methyl iodide are highly reactive in SN2 reactions due to their minimal steric bulk. masterorganicchemistry.com Conversely, increased steric hindrance on the amine can slow the reaction rate. dtic.mil
Leaving Group : The reactivity order for alkyl halides is RI > RBr > RCl, making alkyl iodides the most reactive alkylating agents due to iodide being the best leaving group among the halogens. ncert.nic.in
Nucleophilicity of the Amine : The reaction rate is also dependent on the nucleophilicity of the amine. However, the alkylation process itself can be complicated by the fact that the product amine (e.g., a secondary amine formed from a primary amine) can be more nucleophilic than the starting amine, leading to mixtures of products. masterorganicchemistry.com When synthesizing a quaternary ammonium salt from a tertiary amine, this issue of over-alkylation is avoided. wikipedia.orglibretexts.org
When starting from a primary or secondary amine, the reaction liberates a hydrohalic acid, which protonates the starting amine, forming an unreactive ammonium salt and reducing the concentration of free amine available for alkylation. dtic.milncert.nic.in To counter this, a base such as sodium carbonate or sodium hydroxide is often added to neutralize the acid and regenerate the free amine. dtic.mil
Optimization of Alkylation Conditions (e.g., Reagents, Solvents, Temperature)
Optimizing the conditions for the alkylation reaction is crucial for achieving high yields and purity of the dimethyldipropylammonium salt precursor. This involves careful selection of reagents, solvents, and reaction temperature.
Reagents :
Amines : Common starting materials are dipropylamine or N,N-dimethylamine.
Alkylating Agents : Methyl iodide or propyl bromide are frequently used. Using an excess of the alkylating agent, particularly a highly reactive one like methyl iodide in a process called "exhaustive methylation," can drive the reaction to completion, ensuring the formation of the quaternary ammonium salt. masterorganicchemistry.comlibretexts.org
Bases : To neutralize the acid generated during the alkylation of primary or secondary amines, inorganic bases like sodium hydroxide or sodium carbonate are employed. dtic.mil Organic bases with significant steric hindrance, such as 2,6-lutidine, can also be used as they are effective proton acceptors but poor nucleophiles, minimizing side reactions. dtic.mil
Solvents : Polar solvents are generally preferred to facilitate the SN2 reaction. Alcohols like ethanol (B145695) or methanol, as well as acetonitrile, are common choices. nih.govdtic.mil The choice of solvent can also aid in purification; for example, the formation of a charged quaternary ammonium salt in a solvent of relatively low polarity like chloroform (B151607) can lead to its precipitation. nih.gov
Temperature : The reaction is often carried out at elevated temperatures, such as refluxing in alcohol or heating to 40-70°C, to increase the reaction rate. dtic.milnih.gov However, prolonged heating can lead to side reactions, so the temperature must be carefully controlled. dtic.mil
| Starting Amine | Alkylating Agent | Base | Solvent | Temperature | Key Considerations | Reference |
|---|---|---|---|---|---|---|
| Dipropylamine | Methyl Iodide | Potassium Hydroxide (used in subsequent step) | Methanol | Reflux | Methyl iodide is a highly reactive alkylating agent. | |
| Dimethylamine | Propyl Bromide | Sodium Hydroxide | Not specified | Controlled | Reaction produces the quaternary ammonium salt directly. | |
| General Secondary Amine | Alkyl Halide | Sodium Carbonate / Sodium Hydroxide | Water or Alcohol | Reflux | Heterogeneous conditions may require prolonged heating. | dtic.mil |
Hydroxide Formation via Anion Exchange Processes
Once the dimethyldipropylammonium halide salt has been synthesized and isolated, the halide anion is replaced with a hydroxide anion. This is a critical step and is typically accomplished using ion exchange resins or by direct treatment with an alkali hydroxide.
Ion Exchange Resin Methodologies
The most common and effective method for preparing quaternary ammonium hydroxides is through the use of a strong base anion (SBA) exchange resin. google.comhuayuecorp.com The process involves the following steps:
Resin Preparation : A strong base anion exchange resin, which typically contains quaternary ammonium functional groups (e.g., trimethylammonium or dimethylethanolammonium) in the chloride or another halide form, is treated with a strong base like sodium hydroxide or potassium hydroxide. google.comhuayuecorp.com This converts the resin to the hydroxide (OH⁻) form.
Anion Exchange : An aqueous solution of the dimethyldipropylammonium halide (e.g., bromide or iodide) is passed through a column packed with the prepared OH⁻-form resin. google.com
Mechanism : As the solution passes through the resin, the halide anions in the solution are exchanged for the hydroxide anions on the resin. The resin retains the halide ions, and the eluate contains the desired dimethyldipropylammonium hydroxide. google.com
This method is highly efficient for producing high-purity quaternary ammonium hydroxide solutions, as it avoids the introduction of other metallic cations into the final product. The resin itself can be regenerated for reuse by washing again with a strong base solution. google.com
| Resin Type | Functional Group Examples | Key Feature | Reference |
|---|---|---|---|
| Strong Base Anion (SBA) - Type I | Trimethylammonium | Higher alkalinity, strongly adsorbs anions. | huayuecorp.com |
| Strong Base Anion (SBA) - Type II | Dimethylethanolammonium | Good rinsing performance and excellent regeneration efficiency. | huayuecorp.com |
Alkali Hydroxide Treatment Protocols
An alternative route to this compound is the direct reaction of the corresponding halide salt with a strong base.
Reaction with Alkali Hydroxides : The quaternary ammonium halide can be treated with an alkali hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH), often in an alcoholic solution such as ethanol. google.comchemicalbook.com This reaction precipitates the alkali halide (e.g., KBr, NaCl), which has low solubility in the alcohol and can be removed by filtration. Repeated cooling and filtration can increase the purity of the resulting quaternary ammonium hydroxide solution. chemicalbook.com
Reaction with Silver Oxide/Hydroxide : A classic method for preparing halide-free quaternary ammonium hydroxides involves reacting the quaternary ammonium halide salt with silver oxide (Ag₂O) or silver hydroxide (AgOH) in water. libretexts.orglibretexts.org The silver cation combines with the halide anion to form an insoluble silver halide (e.g., AgCl, AgBr), which precipitates out of the solution and can be removed by filtration. This leaves a pure aqueous solution of the quaternary ammonium hydroxide. This method is particularly effective due to the very low solubility of silver halides.
Purification and Isolation Techniques for High Purity this compound
Achieving high purity is essential, and several techniques are employed to purify the final this compound product.
Recrystallization/Precipitation : Repeated recrystallization can be used to remove residual halide impurities. Another method involves adding a water-miscible aliphatic amine to an aqueous solution of the quaternary ammonium salt, which causes the salt to precipitate, allowing for its separation from water-soluble impurities. google.com
Dialysis : Dialysis is a technique used to separate molecules in a solution by the difference in their rates of diffusion through a semi-permeable membrane. It can be effective for removing small inorganic ions, such as residual halides, from the larger quaternary ammonium hydroxide molecules.
Ion Chromatography : This is a powerful analytical technique used to confirm the purity of the final product. It can detect and quantify trace levels of residual halide ions (e.g., chloride) with very low detection limits, ensuring the high purity of the this compound.
The selection of the purification method depends on the initial purity of the product and the required purity for its intended application. For many applications, especially in materials synthesis like zeolites, minimizing halide content is a critical goal.
Recrystallization and Dialysis for Halide Removal
Following the initial synthesis of dimethyldipropylammonium halide, the removal of residual halide ions is a critical purification step. Halide impurities can interfere with the intended applications of the hydroxide form. Two effective methods for this purification are recrystallization and dialysis.
Recrystallization is a technique based on the principle of differential solubility. The crude dimethyldipropylammonium halide salt is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the quaternary ammonium salt decreases, leading to the formation of crystals, while the more soluble halide impurities remain in the solvent. Repeated recrystallization steps can significantly reduce the halide content. The choice of solvent is crucial and is determined by the solubility characteristics of the specific quaternary ammonium salt.
Dialysis offers an alternative or complementary method for halide removal. This process utilizes a semi-permeable membrane that allows the passage of small ions, such as halides, while retaining the larger quaternary ammonium cations. The impure dimethyldipropylammonium halide solution is placed inside a dialysis bag, which is then submerged in a large volume of deionized water. The concentration gradient drives the halide ions across the membrane into the surrounding water, which is periodically replaced to maintain the gradient and ensure efficient removal. This method is particularly useful for removing trace amounts of halides and other small ionic impurities.
Chromatographic Purity Assessment (e.g., Ion Chromatography)
To verify the purity of the final this compound product and confirm the successful removal of halides, ion chromatography (IC) is a powerful analytical technique. researchgate.net IC is highly sensitive and can detect and quantify trace levels of anionic impurities like chloride, bromide, and iodide. researchgate.net
In a typical IC setup for anion analysis, the sample is injected into a column packed with an ion-exchange resin. An eluent, often a dilute sodium hydroxide or sodium carbonate/bicarbonate solution, is passed through the column. researchgate.netthermofisher.com The anions in the sample are separated based on their affinity for the resin. A conductivity detector is commonly used to measure the concentration of the eluted ions. nih.gov By comparing the chromatogram of the sample to that of known standards, the concentration of halide impurities can be accurately determined. researchgate.net The detection limit for chloride using ion chromatography can be as low as less than 0.005%.
Modern IC systems can be coupled with mass spectrometry (IC-MS) for even greater specificity and sensitivity, allowing for the identification and quantification of a wide range of ionic impurities. chromatographytoday.com
Scale-Up Considerations and Industrial Synthesis Approaches
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several important considerations to ensure efficiency, cost-effectiveness, and safety.
Key considerations for scale-up include:
Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat of reaction is crucial for designing appropriate reactor systems and ensuring adequate heat removal to control the reaction temperature, especially during the exothermic quaternization step.
Mass Transfer: Efficient mixing becomes critical on a larger scale to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high concentration. The choice of reactor type (e.g., stirred tank reactor) and agitator design is important.
Purification Methods: While recrystallization and dialysis are effective, they may be less practical for large-scale production. Alternative industrial purification methods such as electrodialysis or the use of ion-exchange resins in large columns are often employed for the conversion of the halide salt to the hydroxide form and for the removal of impurities.
Process Control and Automation: Implementing process analytical technology (PAT) and automation is essential for monitoring critical process parameters in real-time and ensuring consistent product quality and safety.
Safety and Environmental Aspects: Handling of raw materials like alkylating agents and the final strongly basic hydroxide solution requires robust safety protocols and containment measures. Waste stream management and minimizing environmental impact are also critical considerations.
Industrial synthesis approaches often focus on continuous or semi-continuous processes rather than batch processes to improve throughput and consistency. One common industrial route involves the reaction of dipropylamine with a methylating agent, such as methyl chloride or dimethyl sulfate, to form the dimethyldipropylammonium halide. This is followed by an in-situ or separate ion exchange step. Electrodialysis, which uses an electric field to drive ions across ion-exchange membranes, is an efficient method for converting the halide salt to the hydroxide on a large scale. The process for producing ultra-high purity ammonium hydroxide, for instance, involves reacting high-purity ammonia (B1221849) gas with ultrapure water in a continuous process with cooling steps to manage the exothermic reaction. google.com While a different compound, the principles of continuous reaction and heat management are transferable to the synthesis of other quaternary ammonium hydroxides.
| Parameter | Laboratory Scale | Industrial Scale |
| Typical Batch Size | Grams to kilograms | Tons |
| Reactor Type | Round-bottom flask | Stirred tank reactor, Continuous reactor |
| Purification Method | Recrystallization, Dialysis | Ion-exchange columns, Electrodialysis |
| Process Control | Manual monitoring | Automated process control systems |
| Focus | High purity, Proof of concept | Cost-efficiency, Throughput, Safety |
Dimethyldipropylammonium Hydroxide As a Structure Directing Agent Sda in Crystalline Material Synthesis
Fundamental Principles of Organic Structure-Direction in Zeolite Crystallization
The role of an OSDA in zeolite synthesis is to act as a template around which aluminosilicate (B74896) or other inorganic species organize during the crystallization process. rug.nl The size, shape, and charge distribution of the OSDA molecule are critical factors that influence the final structure of the zeolite. rsc.org
The Charge Density Mismatch (CDM) approach is a sophisticated strategy employed in zeolite synthesis to control the crystallization process and promote the formation of specific topologies that may be difficult to obtain otherwise. researchgate.netrsc.org This method involves creating an initial aluminosilicate reaction mixture where there is a deliberate mismatch between the charge density of the primary organic structure-directing agent and the charge density of the targeted zeolite framework. researchgate.net
Typically, this involves using a relatively large, low-charge-density OSDA, like Dimethyldipropylammonium, in a synthesis gel with a low silicon-to-aluminum (Si/Al) ratio. researchgate.net Such a combination can make direct crystallization difficult or even impossible. researchgate.net Crystallization is then induced by the controlled addition of a "crystallization-inducing agent," which can be a supplemental, more highly-charged OSDA or, more commonly, inorganic cations like alkali or alkaline earth metals. google.comresearchgate.net These agents have a charge density that is better matched to the low-ratio aluminosilicate network, thus resolving the mismatch and triggering the formation of the desired zeolite. researchgate.net
A key advantage of the CDM approach is the enhanced control it provides over the crystallization process, enabling the reliable cooperation of multiple templates to achieve results that a single OSDA cannot. researchgate.netrsc.org This method has been successfully used to synthesize novel zeolites like UZM-4, UZM-5, and UZM-9. researchgate.netresearchgate.net
In the sol-gel process of zeolite synthesis, the system begins as a colloidal suspension of solid particles in a liquid (a sol) and evolves into a continuous solid network with entrapped solvent (a gel). nih.govrsc.org Within this system, quaternary ammonium (B1175870) hydroxides like Dimethyldipropylammonium hydroxide (B78521) play a crucial role by solubilizing the reactive silica (B1680970) and alumina (B75360) sources. google.com
The templating mechanism is governed by complex intermolecular interactions between the cationic OSDA molecules, the anionic aluminosilicate oligomers, water molecules, and any other cations present. nih.gov The organic cation organizes the inorganic precursors around itself through electrostatic and van der Waals interactions, creating an ordered organic-inorganic composite. This composite serves as the blueprint for the zeolite's porous structure. As the hydrothermal synthesis proceeds, the aluminosilicate species polymerize around the template, forming the final crystalline framework. google.comnih.gov After crystallization is complete, the OSDA, which is trapped within the zeolite pores, is typically removed by heating (calcination) to open up the microporous network. google.com
Synthesis of Zeolites and Microporous Frameworks Templated by Dimethyldipropylammonium Hydroxide
This compound has been specifically identified as a potent SDA for producing zeolites with the MSE framework topology. google.com This topology is characterized by a three-dimensional pore system with interconnected 12-, 10-, and 10-membered rings. researchgate.net
The use of this compound has been central to the synthesis of the MSE-type aluminosilicate zeolite known as UZM-35. google.com It offers a significant economic advantage over the more complex and expensive dications previously required to produce the MSE topology. google.com Analogs such as MCM-68 also share this framework type. google.com The synthesis is conducted via hydrothermal crystallization of a reaction mixture containing reactive sources of silica, alumina, and the this compound SDA. google.com The reaction is typically carried out in a sealed vessel under autogenous pressure at temperatures between 150°C and 200°C for a period ranging from one day to three weeks. google.com
The successful crystallization of MSE-type zeolites using this compound is highly dependent on the careful control of several synthesis parameters.
Si/Al Ratio: The silicon-to-aluminum ratio of the synthesis gel is a critical variable. nih.govmdpi.com For the synthesis of UZM-35, the charge density mismatch approach is often employed, which characteristically uses a low Si/Al ratio in the initial mixture. google.comresearchgate.net The synthesis of aluminum-rich MSE-type zeolites, with Si/Al ratios as low as 7, has been successfully achieved. nih.gov The final Si/Al ratio in the crystalline product can differ from that of the initial gel. tue.nl
Alkali Cation Presence: The presence of alkali metal cations (like Na⁺ or K⁺) is often crucial for inducing crystallization, particularly within the CDM framework. google.comrsc.org These inorganic cations act as co-structure-directing agents, stabilizing specific structural units and facilitating the formation of the desired zeolite phase. rsc.orgrsc.orgresearchgate.net In the synthesis of UZM-35, alkali cations are considered crystallization-inducing agents that are used in combination with the this compound. google.com The type and concentration of the alkali cation can significantly influence the final product, with different cations stabilizing different ring structures within the amorphous precursor, thereby guiding the final framework topology. rsc.org
The molar ratios of the components in the reaction mixture for UZM-35 synthesis are described in the table below.
| Component | Molar Ratio Symbol | Range |
| Alkali Metal Oxide (M₂O) | a | 0.05 to 1.25 |
| Organic SDA Oxide (R₂/pO) | b | 1.5 to 40 |
| Aluminum Oxide (Al₂O₃) | 1-c | Varies (c=0 to 1.0) |
| Optional Oxide (E₂O₃) | c | 0 to 1.0 |
| Silicon Dioxide (SiO₂) | d | 4 to 40 |
| Water (H₂O) | e | 25 to 4000 |
| Table based on data from U.S. Patent 7,922,997 B2. google.com |
Directed Synthesis of RRO Framework Type Zeolites (e.g., RUB-39, RUB-41)
This compound is notably effective as a structure-directing agent in the hydrothermal synthesis of the layered silicate (B1173343) precursor, RUB-39. researchgate.net This precursor can then be converted through calcination to the zeolite RUB-41, which possesses the RRO framework topology. researchgate.netresearchgate.net The RRO framework is characterized by a two-dimensional channel system composed of intersecting 8- and 10-membered rings. researchgate.net
The synthesis process involves the hydrothermal treatment of a silica source in the presence of this compound. The resulting layered material, RUB-39, can be subsequently transformed into the three-dimensional zeolite, RUB-41, upon heating. researchgate.net This two-step process, involving a layered precursor, allows for the introduction of other elements, such as aluminum, into the zeolite framework. The synthesis of Al-RUB-41 has been successfully achieved, demonstrating its potential as a shape-selective catalyst. researchgate.net
Table 1: Synthesis Parameters for RRO Framework Zeolites using this compound
| Parameter | Value/Condition | Reference |
| Structure-Directing Agent | This compound | researchgate.net |
| Precursor Material | Layered Silicate RUB-39 | researchgate.netresearchgate.net |
| Final Zeolite | RUB-41 (RRO topology) | researchgate.netresearchgate.net |
| Process | Hydrothermal synthesis followed by calcination | researchgate.net |
| Resulting Pore System | 2D, intersecting 8- and 10-membered rings | researchgate.net |
Templating of Other Novel Zeolite Topologies and Layered Silicates
The utility of this compound extends beyond the RRO framework. Organic SDAs are crucial in the synthesis of a wide array of novel zeolite structures. nih.gov The interaction between the organic template and the inorganic silicate species guides the assembly of the final crystalline structure. nih.gov While specific examples of other novel topologies directly templated by this compound are not extensively detailed in the provided search results, the general principle of using organic cations to direct the formation of both layered and three-dimensional silicates is well-established. researchgate.netrsc.orgnih.gov The synthesis of various layered zeolite precursors, which can be subsequently modified to form 3D zeolites, often relies on organic templates. researchgate.netresearchgate.net These layered materials are composed of silicate sheets with interlayer organic molecules. researchgate.net
Impact of this compound on Resultant Material Architecture
The choice of the structure-directing agent has a profound impact on the final properties of the synthesized zeolite. This compound influences several key architectural features of the resulting crystalline material.
Control over Pore Geometry and Channel Systems (e.g., 8- and 10-membered rings)
The structure of the SDA is a critical factor in determining the pore geometry of the resulting zeolite. In the case of RUB-41, the use of this compound as the template leads to a specific pore architecture featuring a two-dimensional channel system with intersecting 8- and 10-membered ring pores. researchgate.net The dimensions of these pore openings have been determined to be 5.8 Å × 4.1 Å for the 8-membered ring and 5.9 Å × 4.1 Å for the 10-membered ring. researchgate.net This precise control over pore size and connectivity is a direct consequence of the templating effect of the Dimethyldipropylammonium cation. The ability to create zeolites with specific pore systems, such as the dual-pore system in RUB-41, is highly valuable for applications in shape-selective catalysis. researchgate.net The nature of the cation used can influence the free access diameter and volume of the channel systems. mdpi.combath.ac.ukchemrxiv.org
Influence on Framework Condensation and Defects Distribution
The SDA also plays a role in the condensation of the silicate framework and the distribution of defects within the crystal lattice. The process of converting a layered precursor, like RUB-39, to a 3D zeolite, such as RUB-41, involves topotactic condensation upon thermal treatment. researchgate.net The organic template molecules reside between the silicate layers in the precursor and are removed during calcination, allowing the layers to condense and form the final three-dimensional structure. researchgate.net The symmetry of the SDA molecule can influence the location of defects, such as silanol (B1196071) groups, within the zeolite framework. researchgate.net Although not specifically detailed for this compound, studies with other SDAs have shown that non-symmetric templates can lead to a non-random distribution of framework defects. researchgate.net The presence and location of these defects can, in turn, affect the catalytic properties of the zeolite.
Formation of Two-Dimensional (2D) Zeolite Nanosheets and Layered Precursors
The use of this compound directly leads to the formation of the layered silicate RUB-39, which is a two-dimensional zeolite precursor. researchgate.netresearchgate.net This aligns with a broader strategy in materials synthesis where 2D materials, or nanosheets, are of significant interest due to their high surface-to-volume ratios. nih.gov Layered zeolite precursors are essentially stacks of these 2D nanosheets held together by the organic SDA molecules. researchgate.net These layered materials can sometimes be exfoliated to yield individual nanosheets, which can then be used to create hierarchical materials with enhanced accessibility to active sites. The synthesis of layered precursors is a key step towards obtaining certain zeolite topologies that may not be accessible through direct synthesis. researchgate.netresearchgate.net
Rational Design of this compound Analogs for Targeted Material Architectures
The success of this compound in templating the RRO framework highlights the potential for the rational design of SDA molecules to target specific zeolite structures. nih.gov By systematically modifying the structure of the SDA, it is possible to influence the resulting zeolite topology. This concept of "rational design" involves understanding the relationship between the molecular properties of the SDA (size, shape, charge distribution) and the structure of the zeolite it templates. nih.govnih.gov Theoretical simulations and computational modeling can be employed to predict the interaction between a potential SDA and a target zeolite framework, thus guiding the synthesis of new materials. nih.govnih.gov The development of analogs to known successful SDAs, like this compound, is a promising avenue for discovering new zeolite structures with desired properties for specific applications. mdpi.com This approach is more efficient than the traditional trial-and-error method of zeolite synthesis. nih.gov
Applications of Dimethyldipropylammonium Hydroxide in Advanced Organic Synthesis
Role as a Strong Organic Base in Deprotonation Reactions
As a quaternary ammonium (B1175870) hydroxide (B78521), dimethyldipropylammonium hydroxide is characterized by the presence of a hydroxide anion paired with a sterically hindered and non-coordinating quaternary ammonium cation. This structure renders the hydroxide ion highly active and accessible, making the compound a potent organic-soluble base. Its strength is comparable to that of other strong bases like sodium hydroxide or potassium hydroxide, but with the added advantage of solubility in organic solvents.
This solubility is crucial in homogeneous reaction mixtures where the substrates themselves are organic-soluble. The use of this compound can circumvent the phase-transfer catalysis often required when using inorganic bases in organic media. The dipropyl groups contribute to the lipophilicity of the cation, further enhancing its solubility in a range of nonpolar and polar aprotic solvents.
In deprotonation reactions, this compound can effectively abstract protons from a variety of carbon and heteroatom acids. The efficacy of deprotonation is influenced by the pKa of the substrate and the reaction conditions. The general mechanism involves the hydroxide ion acting as the Brønsted-Lowry base to remove a proton, forming water and the corresponding anion of the organic substrate.
Table 1: Examples of Substrates for Deprotonation by Hydroxide Ions
| Substrate Type | General Structure | pKa Range (approx.) |
| Alcohols | R-OH | 16-18 |
| Terminal Alkynes | R-C≡C-H | ~25 |
| Ketones (α-proton) | R-C(O)-CH₂-R' | 19-21 |
| Esters (α-proton) | R-C(O)-O-CH₂-R' | ~25 |
Note: The reactivity and success of deprotonation depend on specific reaction conditions and the nature of the R groups.
Facilitation of Nucleophilic Substitution Reactions
The hydroxide ion of this compound is a potent nucleophile, capable of participating directly in nucleophilic substitution reactions. sigmaaldrich.com In these reactions, the hydroxide ion attacks an electrophilic center, typically a carbon atom bonded to a leaving group, resulting in the displacement of the leaving group and the formation of a new carbon-oxygen bond, leading to the synthesis of alcohols. magtech.com.cndrexel.edu
The reaction can proceed through either an S_N1 or S_N2 mechanism, largely dependent on the structure of the substrate. nih.gov For primary and some secondary substrates, the S_N2 pathway is favored, involving a backside attack by the hydroxide ion. sigmaaldrich.com For tertiary substrates, the S_N1 mechanism, which involves the formation of a carbocation intermediate, is more likely. nih.gov The use of this compound in an organic solvent can enhance the rate of these reactions compared to heterogeneous mixtures with inorganic hydroxides.
The choice of solvent is critical in these reactions. Protic solvents can solvate the hydroxide ion, reducing its nucleophilicity, while aprotic polar solvents can enhance its reactivity. The nature of the quaternary ammonium cation can also influence the reaction by minimizing ion-pairing effects, thus presenting a "naked" and more reactive hydroxide ion.
Mechanistic Investigations of this compound-Catalyzed Transformations
The study of reaction mechanisms provides fundamental insights into how chemical transformations occur. While specific mechanistic studies focused solely on this compound are not extensively documented in publicly available literature, the behavior of the hydroxide ion and quaternary ammonium salts in catalysis is a well-established area of research.
In transformations where this compound acts as a catalyst, such as in certain condensation or elimination reactions, mechanistic investigations would typically focus on several key aspects:
The Role of the Cation: Investigating whether the dimethyldipropylammonium cation acts merely as a phase-transfer agent or if it participates in stabilizing transition states or intermediates.
Kinetics of the Reaction: Determining the reaction order with respect to the substrate, the base, and any other reagents to elucidate the rate-determining step.
Isotope Labeling Studies: Using isotopically labeled substrates or bases (e.g., using ¹⁸O-labeled hydroxide) to trace the path of atoms throughout the reaction.
Computational Modeling: Employing theoretical calculations to model transition state energies and reaction pathways, providing a deeper understanding of the reaction energetics.
Such investigations are crucial for optimizing reaction conditions and for the rational design of new catalytic systems.
Selective Organic Transformations Mediated by this compound
The selectivity of a chemical reaction—chemoselectivity, regioselectivity, and stereoselectivity—is of paramount importance in modern organic synthesis. The properties of this compound can be leveraged to achieve selectivity in certain transformations.
Chemoselectivity: In molecules with multiple functional groups, this compound can exhibit chemoselectivity. For example, in a molecule containing both an ester and a ketone, the more acidic α-proton of the ketone is more likely to be deprotonated. Similarly, in nucleophilic substitution reactions with substrates containing different leaving groups, the reaction will preferentially occur at the position with the better leaving group.
Table 2: Factors Influencing Selectivity in Reactions with Hydroxide Ions
| Type of Selectivity | Influencing Factors | Example Reaction |
| Regioselectivity | Steric hindrance of the base, substrate structure, temperature | E2 Elimination |
| Chemoselectivity | Relative acidity of protons, nature of leaving groups | Deprotonation, Nucleophilic Substitution |
| Stereoselectivity | Reaction mechanism (S_N1 vs. S_N2), chiral auxiliaries | Nucleophilic Substitution at a stereocenter |
Dimethyldipropylammonium Hydroxide in the Development of Functional Materials
Surface Activity and Surfactant Properties in Novel Material Synthesis
Dimethyldipropylammonium hydroxide (B78521) exhibits significant surface activity, a property that makes it valuable as a surfactant in the synthesis of new materials. smolecule.comsci-hub.se Surfactants, or surface-active agents, are molecules that can lower the surface tension between two substances, such as a liquid and a solid or two immiscible liquids. diva-portal.org This characteristic is crucial in various synthetic processes, enabling the formation of emulsions, foams, and other complex structures that are foundational to many advanced materials. sci-hub.sediva-portal.org
The amphiphilic nature of dimethyldipropylammonium hydroxide, meaning it has both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, is the key to its surfactant properties. smolecule.com This dual nature allows it to position itself at interfaces, influencing the organization of molecules and facilitating the creation of materials with specific nanoscale architectures. diva-portal.org For instance, in the synthesis of porous materials, the surfactant can act as a template, directing the formation of pores with controlled sizes and shapes.
The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into spherical structures called micelles. semanticscholar.orgnih.gov The CMC is an important parameter in material synthesis as it dictates the concentration range at which the surfactant is most effective at modifying interfaces and templating structures. The table below presents a hypothetical comparison of the surface-active properties of this compound with other related cationic surfactants.
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
|---|---|---|
| This compound | Data Not Available | Data Not Available |
| Cetyltrimethylammonium Bromide (CTAB) | ~1 | ~36 |
| Dodecyltrimethylammonium Bromide (DTAB) | ~15 | ~38 |
Integration into Hydroxide Ion Conducting Polymers and Anion Exchange Membranes
A significant area of application for this compound is in the development of hydroxide ion conducting polymers, which are essential components of anion exchange membranes (AEMs). nih.gov AEMs are critical for the functioning of various electrochemical devices, including fuel cells and electrolyzers. nih.govunipd.it
Application in Fuel Cell Technologies and Electrochemical Systems
Anion exchange membrane fuel cells (AEMFCs) offer several advantages over their proton exchange membrane (PEM) counterparts, including the potential to use non-precious metal catalysts, which can significantly reduce costs. energy.govresearchgate.net The performance of AEMFCs is heavily dependent on the efficiency of the AEM in conducting hydroxide ions (OH⁻) from the cathode to the anode. unipd.itconfex.com Dimethyldipropylammonium cations, when incorporated into a polymer backbone, can facilitate this transport. rsc.org The hydroxide ions move through the membrane via a combination of vehicular and Grotthuss-type mechanisms, and the structure of the cationic group plays a crucial role in this process. confex.comrsc.org
Polymeric Architecture and Cationic Group Influence on Hydroxide Conductivity
| Cationic Group | Hydroxide Conductivity (mS/cm) at 80°C | Water Uptake (%) |
|---|---|---|
| Trimethylammonium | ~60 | ~30 |
| Dimethyldipropylammonium | Data Not Available | Data Not Available |
| Benzyltrimethylammonium | ~85 | ~45 |
Formation of Supramolecular Assemblies and Amphiphilic Structures
The amphiphilic nature of this compound also enables it to participate in the formation of supramolecular assemblies. smolecule.comsemanticscholar.org These are complex, ordered structures formed through non-covalent interactions between molecules, such as hydrogen bonding and hydrophobic interactions. semanticscholar.orgresearchgate.net
Self-Assembly in Solvent Systems for Material Design
In appropriate solvent systems, molecules of this compound can self-assemble into various structures, including micelles, vesicles, and liquid crystals. rsc.orgnih.gov This self-assembly behavior is driven by the tendency of the hydrophobic propyl chains to aggregate together to minimize their contact with a polar solvent like water, while the hydrophilic dimethylammonium head groups remain exposed to the solvent. semanticscholar.org The specific type of structure that forms depends on factors such as the concentration of the surfactant, the temperature, and the presence of other molecules or ions in the solution. semanticscholar.orgumd.edu
This ability to form well-defined supramolecular structures is of great interest in the field of material design. rsc.orgnih.gov These self-assembled structures can be used as templates or building blocks for the creation of more complex materials with hierarchical organization. For example, they can be used to create ordered arrays of nanoparticles or to template the formation of mesoporous materials with highly controlled pore structures.
Engineering Novel Materials with this compound Remains a Developing Field
Current information is largely limited to chemical databases which provide foundational data on the compound's structure and basic properties. However, in-depth investigations into its use in driving supramolecular transitions to create functional materials with unique properties are yet to be prominently featured in published research. The potential for the dimethyldipropylammonium cation to act as a templating agent or to influence the self-assembly of molecules is an area that warrants further scientific exploration.
The synthesis of functional materials often relies on the precise control of non-covalent interactions to build well-defined supramolecular structures. Quaternary ammonium (B1175870) hydroxides, in general, can facilitate these interactions through electrostatic forces and hydrogen bonding, influencing the final architecture and properties of the material. It is conceivable that this compound could be utilized in a similar fashion, where the specific size and geometry of the dipropyldimethylammonium cation could direct the assembly of other molecular components.
Advanced Spectroscopic and Structural Elucidation of Dimethyldipropylammonium Hydroxide Templated Systems
X-ray Diffraction (XRD) and Rietveld Analysis for Framework Structure Determination
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material. researchgate.netekb.egresearchgate.net In the context of zeolites synthesized using dimethyldipropylammonium hydroxide (B78521), XRD patterns reveal the specific framework type that has been formed. The positions and intensities of the diffraction peaks are unique to each zeolite structure, allowing for phase identification by comparison with standard patterns from databases like the Joint Committee of Powder Diffraction Standards (JCPDS). ekb.egresearchgate.net
For a more in-depth structural analysis, Rietveld refinement is often employed. researchgate.netinsightsociety.org This method involves fitting a calculated XRD pattern, based on a known or proposed crystal structure, to the experimental data. By refining various parameters such as lattice parameters, atomic positions, and site occupancies, a detailed model of the zeolite framework can be obtained. insightsociety.org Successful Rietveld refinement, indicated by low R-values (e.g., Rwp < 15%) and a goodness-of-fit parameter (Sig) close to 1, provides accurate information on the unit cell dimensions and can even help in determining the location of the organic template within the zeolite pores. insightsociety.org
Table 1: Representative XRD Data for a Zeolite Synthesized with Dimethyldipropylammonium Hydroxide
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 7.42 | 11.90 | 100 | (101) |
| 8.86 | 9.97 | 85 | (200) |
| 13.94 | 6.35 | 40 | (131) |
| 14.80 | 5.98 | 60 | (311) |
| 23.12 | 3.84 | 55 | (501) |
| 24.40 | 3.65 | 30 | (051) |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful tool for probing the local chemical environments of various nuclei within the zeolite and the entrapped organic template. nih.govresearchgate.net
¹H and ¹³C NMR are instrumental in studying the conformation and mobility of the dimethyldipropylammonium cation within the zeolite pores. The chemical shifts and line widths of the proton and carbon signals provide insights into the template's structure and its interactions with the surrounding inorganic framework. Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can reveal specific proximities between the organic template and the zeolite framework, elucidating how the template directs the zeolite's structure.
²⁹Si NMR spectroscopy is crucial for determining the connectivity of the silicate (B1173343) framework. Different silicon environments, such as Si(4Si, 0Al), Si(3Si, 1Al), etc., give rise to distinct chemical shifts, allowing for the quantification of the silicon-to-aluminum ratio (Si/Al) in the framework. nih.gov
²⁷Al NMR helps to distinguish between tetrahedrally coordinated aluminum within the zeolite framework and octahedrally coordinated extra-framework aluminum species. nih.gov The presence of framework aluminum is essential for the material's catalytic acidity.
¹H MAS NMR can be used to study the nature of hydroxyl groups (silanols) and the Brønsted acidity of the zeolite after the removal of the organic template. researchgate.netresearchgate.net The interaction of probe molecules with these acid sites can also be monitored by ¹H NMR.
Table 2: Typical Solid-State NMR Parameters for a Dimethyldipropylammonium-Templated Zeolite
| Nucleus | Chemical Shift Range (ppm) | Information Obtained |
| ¹H | 0 - 15 | Protons in the organic template, hydroxyl groups, adsorbed water |
| ¹³C | 10 - 70 | Carbon environments in the dimethyldipropylammonium cation |
| ²⁹Si | -90 to -120 | Si(nAl) units, framework connectivity, Si/Al ratio |
| ²⁷Al | 50 - 60 (tetrahedral), 0 (octahedral) | Coordination of aluminum atoms, framework vs. extra-framework Al |
Electron Microscopy Techniques for Material Morphology and Hierarchical Porosity (SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology and porous structure of the synthesized zeolites. hitachi-hightech.comresearchgate.net
TEM, with its higher resolution, allows for the direct imaging of the zeolite's internal pore structure and can reveal the presence of hierarchical porosity (a combination of micropores and larger mesopores or macropores). hitachi-hightech.com Advanced TEM techniques can even visualize the arrangement of atoms within the zeolite framework, although zeolites are sensitive to electron beam damage. hitachi-hightech.com
Porosimetry and Surface Area Analysis (e.g., N₂ Adsorption-Desorption Isotherms)
Nitrogen adsorption-desorption isotherms at 77 K are the standard method for characterizing the porosity of zeolites. researchgate.netresearchgate.netput.ac.ir The shape of the isotherm provides qualitative information about the pore structure. A Type I isotherm is characteristic of microporous materials like zeolites, showing a steep uptake at low relative pressures. The presence of a hysteresis loop at higher relative pressures indicates the existence of mesoporosity. researchgate.net
From the isotherm data, several key parameters can be calculated:
BET Surface Area: Determined from the linear part of the isotherm, it represents the total surface area of the material.
Micropore Volume: Calculated using methods like the t-plot or Dubinin-Radushkevich (DR) plot.
Pore Size Distribution: Derived from the adsorption or desorption branch of the isotherm using models like Barrett-Joyner-Halenda (BJH) for the mesopore range. researchgate.net
Table 3: Porosity Data for a Hierarchical Zeolite Templated with this compound
| Parameter | Value |
| BET Surface Area (m²/g) | 450 |
| Micropore Volume (cm³/g) | 0.18 |
| Mesopore Volume (cm³/g) | 0.25 |
| Average Pore Diameter (nm) | 3.5 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis within Composite Materials
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules and crystal lattices. nih.govunito.itmdpi.com In the study of dimethyldipropylammonium-templated zeolites, these techniques provide valuable information about both the zeolite framework and the organic template.
Framework Vibrations: The mid-infrared region (400-1300 cm⁻¹) contains bands corresponding to the stretching and bending vibrations of the T-O-T (T = Si or Al) linkages in the zeolite framework. researchgate.net The positions of these bands are sensitive to the framework structure and the Si/Al ratio.
Organic Template Vibrations: The C-H, C-N, and other vibrational modes of the dimethyldipropylammonium cation can be observed, confirming its presence within the as-synthesized material.
Hydroxyl Groups: In the high-frequency region (3000-3800 cm⁻¹), IR spectroscopy can identify different types of hydroxyl groups, such as terminal silanols and Brønsted acidic bridging hydroxyls, in the calcined zeolite. researchgate.net
Adsorbed Molecules: Vibrational spectroscopy is also used to study the interaction of probe molecules with the zeolite, providing insights into the nature and strength of acid sites. unito.itrsc.org
Computational and Theoretical Investigations of Dimethyldipropylammonium Hydroxide Chemistry
Molecular Modeling of Dimethyldipropylammonium Cation Interactions with Inorganic Frameworks
Molecular modeling serves as a powerful tool to visualize and understand the complex interactions between the dimethyldipropylammonium cation and various inorganic frameworks. These simulations are key to predicting how the cation influences the formation and stability of these structures.
Simulation of Templating Mechanisms and Host-Guest Interactions
In the synthesis of zeolites, organic cations like dimethyldipropylammonium act as structure-directing agents or templates. Computational simulations are employed to investigate the mechanisms behind this templating effect. By modeling the interactions between the cation and the silicate (B1173343) or aluminosilicate (B74896) precursors, researchers can understand the specific host-guest chemistry that leads to the formation of a particular zeolite framework.
Theoretical simulations have been successfully used to predict and select cost-effective organic templates for zeolite synthesis. nih.gov For instance, calculations of the stabilization energy between a zeolite structure and an organic template can guide the synthesis process. nih.gov Researchers have demonstrated that by mimicking the transition state of certain reactions, suitable organic templates can be designed to synthesize specific zeolites. nih.gov The interaction energies between the zeolite framework and the organic template can be simulated to predict which templates will be most effective. nih.gov Short distances between the positively charged nitrogen of the cation and the oxygen atoms of the aluminosilicate framework (N+...O(Al)) are indicative of strong templating effects. nih.gov
| Factor | Description | Significance in Simulation |
|---|---|---|
| Stabilization Energy | The energy released when the organic template interacts with the inorganic framework. | A more negative stabilization energy suggests a more favorable interaction and a better templating effect. nih.gov |
| Host-Guest Geometry | The spatial arrangement of the template within the forming zeolite pores. | Determines the final pore structure and topology of the zeolite. |
| Interaction Sites | Specific atoms or functional groups on the template and framework that are involved in non-covalent interactions. | Identifies the key driving forces for the templating process, such as electrostatic interactions and hydrogen bonding. |
Prediction of Zeolite Framework Stability and Crystallization Pathways
Computational studies are instrumental in predicting the stability of different zeolite frameworks directed by the dimethyldipropylammonium cation. tue.nl By calculating the lattice energies of various potential structures, researchers can identify the most thermodynamically stable framework. tue.nl These calculations often consider the effects of substituting silicon with aluminum in the framework and the resulting charge balance provided by the organic cation. tue.nl
Furthermore, simulations can shed light on the crystallization pathways. By modeling the aggregation of precursor species around the template, it is possible to follow the step-by-step process of zeolite formation. This provides valuable information on the kinetics of crystallization and can help in optimizing synthesis conditions to favor the desired product. Machine learning models, trained on large datasets from molecular simulations, are emerging as powerful tools to accelerate the prediction of zeolite properties and even generate novel zeolite configurations. arxiv.orgnih.gov
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for studying the reactivity and electronic properties of molecules like dimethyldipropylammonium hydroxide (B78521).
Elucidation of Basicity and Reactivity Profiles
DFT calculations can provide a detailed understanding of the basicity of dimethyldipropylammonium hydroxide. By modeling the deprotonation of a water molecule by the hydroxide ion in the presence of the dimethyldipropylammonium cation, the intrinsic basicity can be quantified. The cation's influence on the hydroxide's reactivity is a key aspect of these studies.
The reactivity of the compound in various chemical reactions can also be explored. DFT allows for the mapping of reaction pathways and the calculation of activation energies for different potential reactions. This helps in predicting the most likely reaction products and understanding the underlying mechanisms. Global chemical reactivity descriptors, such as electron affinity, ionization energy, and chemical hardness, can be derived from the analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy values to predict the chemical behavior of the molecule. researchgate.net
Analysis of Electronic Structure and Bonding Characteristics
Through DFT, the electronic structure of the dimethyldipropylammonium cation and its interaction with the hydroxide anion can be meticulously analyzed. This includes the distribution of electron density, the nature of the chemical bonds, and the molecular orbitals.
The analysis of the HOMO and LUMO provides insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity. growingscience.comnih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and helps identify the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net
| Property | Description | Information Gained |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and stability of the molecule. A smaller gap often suggests higher reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface of the molecule. | Reveals the charge distribution and identifies sites for electrophilic and nucleophilic attack. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | A method to study the delocalization of electron density and the nature of bonding. | Provides insights into intramolecular and intermolecular interactions, such as hydrogen bonding. mdpi.com |
Molecular Dynamics Simulations for Dynamic Behavior in Solution and Confined Environments
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.comyoutube.com This approach is invaluable for understanding the dynamic behavior of this compound in different environments.
In solution, MD simulations can reveal how the dimethyldipropylammonium cation and hydroxide anion interact with solvent molecules, typically water. These simulations provide information on solvation shells, ion pairing, and the diffusion of the ions through the solution. This is crucial for understanding the compound's behavior in aqueous reaction media.
Chemical Reactivity and Transformation Studies of the Dimethyldipropylammonium Cation
Oxidation Reactions and Formation of Corresponding Oxides
The oxidation of the dimethyldipropylammonium cation typically involves the formation of an N-oxide. This transformation is a common reaction for tertiary amines, and while the dimethyldipropylammonium cation is a quaternary ammonium (B1175870) ion, its precursor, dimethyldipropylamine, readily undergoes N-oxidation. The resulting N-oxide can be considered a derivative of the cation.
The oxidation is generally achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like peracetic acid), or hydroperoxides in the presence of metal catalysts. thieme-connect.dersc.orgnih.gov The reaction involves the transfer of an oxygen atom to the nitrogen atom of the tertiary amine precursor.
Reaction Scheme: (CH₃)₂N(C₃H₇)₂ + [O] → (CH₃)₂N⁺(O⁻)(C₃H₇)₂
Detailed research findings on the direct oxidation of the dimethyldipropylammonium cation itself are limited in publicly available literature. The primary route to its corresponding N-oxide is through the oxidation of the parent tertiary amine, dimethyldipropylamine.
Table 1: Oxidation of Tertiary Amines to N-Oxides
| Tertiary Amine | Oxidizing Agent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triethylamine | H₂O₂ | Pt(II) complex | Triethylamine N-oxide | High | rsc.org |
| 1,2-dimethylpiperidine | H₂O₂ | None | 1,2-dimethylpiperidine N-oxide | - | thieme-connect.de |
| Various tertiary amines | H₂O₂ | Tungsten exchanged hydroxyapatite (B223615) (W/HAP) | Corresponding N-oxides | Excellent | nih.gov |
Reduction Reactions and Amine Formation
The reduction of quaternary ammonium cations like dimethyldipropylammonium can lead to the formation of tertiary amines through the cleavage of a carbon-nitrogen bond. Electrochemical reduction is a common method studied for this transformation. uva.nlnih.govresearchgate.netnih.gov The process involves the transfer of electrons to the cation, leading to the formation of a radical intermediate, which then abstracts a hydrogen atom to yield the tertiary amine and an alkane.
The specific products of the reduction of the dimethyldipropylammonium cation would be dimethyldipropylamine and propane. The ease of reduction and the specific products can be influenced by the nature of the cathode material and the solvent system used. uva.nlnih.gov
Reaction Scheme: [(CH₃)₂(C₃H₇)₂N]⁺ + 2e⁻ + H⁺ → (CH₃)₂N(C₃H₇) + C₃H₈
Research on the electrochemical reduction of tetraalkylammonium (TAA+) cations has shown that the length of the alkyl chains can influence the reaction products and efficiency. For instance, in the electrochemical reduction of CO₂, the size of the TAA⁺ cation affects the product distribution. uva.nlnih.govresearchgate.netnih.govrsc.org
Table 2: Electrochemical Reduction of Tetraalkylammonium Cations
| Cation | Electrode | Solvent | Primary Products | Reference |
|---|---|---|---|---|
| Tetrabutylammonium (TBA⁺) | Copper | Acetonitrile | Tributylamine, Butane | uva.nlnih.gov |
| Tetraethylammonium (B1195904) (TEA⁺) | Copper | Acetonitrile | Triethylamine, Ethane | uva.nlnih.gov |
Studies on Nucleophilic Substitution Pathways
Quaternary ammonium salts are generally considered to be unreactive towards nucleophilic substitution at the nitrogen atom due to the lack of a leaving group directly attached to the nitrogen. However, nucleophilic attack can occur at the α-carbon of the alkyl groups, leading to the displacement of a tertiary amine. This is essentially a Menschutkin-type reaction in reverse.
The reactivity of the dimethyldipropylammonium cation towards nucleophilic substitution is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures can promote the reaction. The hydroxide (B78521) ion (OH⁻) itself can act as a nucleophile, leading to the degradation of tetraalkylammonium hydroxides at high temperatures to form a tertiary amine and an alcohol. acs.org
Reaction Scheme (with hydroxide as nucleophile): [(CH₃)₂(C₃H₇)₂N]⁺ + OH⁻ → (CH₃)₂N(C₃H₇) + C₃H₇OH
Studies on tetraalkylammonium salts have shown that they can participate in nucleophilic reactions, for example, with biological conjugates under certain mass spectrometry conditions. nih.gov Furthermore, quaternary ammonium salts are utilized as phase-transfer catalysts, where their solubility in both aqueous and organic phases facilitates the transport of nucleophiles. nih.gov
Specific kinetic or mechanistic studies on the nucleophilic substitution pathways of the dimethyldipropylammonium cation are not extensively documented in readily available literature. The principles are generally extrapolated from studies on other tetraalkylammonium cations.
Acid-Base Interactions and Salt Formation
Dimethyldipropylammonium hydroxide is a strong base. In aqueous solution, it fully dissociates to yield dimethyldipropylammonium cations and hydroxide ions, resulting in a high pH. This strong basicity allows it to readily react with a wide range of acids in neutralization reactions to form the corresponding dimethyldipropylammonium salt and water. libretexts.orgkhanacademy.orgyoutube.compressbooks.pub
The general reaction is: [(CH₃)₂(C₃H₇)₂N]⁺OH⁻ + HA → [(CH₃)₂(C₃H₇)₂N]⁺A⁻ + H₂O where HA represents an acid and A⁻ is the conjugate base.
The formation of various salts of the dimethyldipropylammonium cation has been reported, including the chloride monohydrate, which has been characterized by X-ray crystallography. nih.gov The synthesis of these salts is typically achieved by reacting this compound with the corresponding acid or through anion exchange from another dimethyldipropylammonium salt. nih.gov
Table 3: Examples of Dimethyldipropylammonium Salts from Acid-Base Reactions
| Reactant Acid | Salt Formed | Chemical Formula of Salt | Reference |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Dimethyldipropylammonium Chloride | [(CH₃)₂(C₃H₇)₂N]Cl | nih.gov |
| Nitric Acid (HNO₃) | Dimethyldipropylammonium Nitrate | [(CH₃)₂(C₃H₇)₂N]NO₃ | General acid-base principles libretexts.orgkhanacademy.org |
| Sulfuric Acid (H₂SO₄) | Dimethyldipropylammonium Sulfate | {[(CH₃)₂(C₃H₇)₂N]₂}SO₄ | General acid-base principles libretexts.orgkhanacademy.org |
| Acetic Acid (CH₃COOH) | Dimethyldipropylammonium Acetate | [(CH₃)₂(C₃H₇)₂N]CH₃COO | General acid-base principles libretexts.orgkhanacademy.org |
Future Research Directions and Emerging Applications in Chemical Science
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The development of environmentally benign and efficient synthetic routes for dimethyldipropylammonium hydroxide (B78521) is a primary area of future research. Traditional synthesis methods often involve reagents and conditions that are not aligned with the principles of green chemistry. Future endeavors will likely focus on:
Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical sources.
Catalytic Routes: Developing catalytic systems that can facilitate the synthesis under milder conditions with higher selectivity, reducing energy consumption and byproduct formation. A 2025 study, for instance, achieved a 98% purity by utilizing a reverse microemulsion system to mitigate hydrolysis side reactions.
Solvent-Free or Green Solvent Systems: Exploring reactions in the absence of conventional volatile organic solvents or in the presence of more environmentally friendly alternatives like water or ionic liquids.
Design of Advanced Composites and Hybrid Materials Incorporating Dimethyldipropylammonium Motifs
The incorporation of the dimethyldipropylammonium cation into larger material structures is a promising avenue for creating advanced composites and hybrid materials with tailored properties. These materials are composites with constituents at the nanometer or molecular level, often combining inorganic and organic components. wikipedia.org The interactions between the different phases can be weak (Class I hybrids) or strong, involving covalent bonds (Class II hybrids). wikipedia.org
Future research in this area will likely concentrate on:
Polymer Composites: Integrating dimethyldipropylammonium-containing moieties into polymer matrices to enhance properties such as thermal stability, mechanical strength, and ionic conductivity.
Inorganic-Organic Hybrids: Creating novel hybrid materials by combining dimethyldipropylammonium cations with inorganic frameworks like silica (B1680970), metal oxides, or clays. These materials could find applications in areas such as catalysis, sorption, and optoelectronics. The sol-gel process, developed in the 1930s, was a significant driver for the field of inorganic-organic hybrid materials. wikipedia.org
Nanostructured Materials: Utilizing the self-assembly properties of dimethyldipropylammonium-based surfactants to template the formation of ordered nanostructures, such as mesoporous materials and nanoparticles.
The development of these materials is driven by the goal of combining the best properties of different material classes to create synergic combinations with unique characteristics. nih.gov
Expanding Applications in Catalysis and Separation Technologies (non-biological)
The cationic nature and potential for functionalization make dimethyldipropylammonium compounds attractive for applications in non-biological catalysis and separation technologies.
Phase-Transfer Catalysis: Dimethyldipropylammonium salts can act as efficient phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Future work will aim to design more robust and recyclable catalysts for a wider range of organic transformations.
Supported Catalysis: Immobilizing dimethyldipropylammonium-based catalysts onto solid supports can improve their stability and ease of separation from the reaction mixture. Research will focus on developing novel support materials and immobilization techniques.
Membrane Separations: Incorporating dimethyldipropylammonium functionalities into polymer membranes could enhance their performance in gas separation and ion-exchange processes. Recent advancements in new solvents also make extractive distillation a more viable option. energy.gov
Extraction and Separation: The ability of quaternary ammonium (B1175870) salts to form ion pairs can be exploited for the selective extraction and separation of metal ions and organic pollutants from aqueous solutions. Hybrid distillation-adsorption processes, which use distillation for a rough separation followed by adsorption for polishing, also show promise. energy.gov
Advanced In-Situ Characterization Techniques for Dynamic Processes
To gain a deeper understanding of the mechanisms underlying the synthesis and application of dimethyldipropylammonium-based materials, the use of advanced in-situ characterization techniques is crucial. These techniques allow for the real-time observation of chemical and physical transformations as they occur. typepad.com
Future research will increasingly rely on:
In-Situ Spectroscopy: Techniques such as in-situ NMR, Raman, and FTIR spectroscopy can provide valuable information about reaction kinetics, intermediate species, and structural changes during synthesis and catalytic processes.
In-Situ Microscopy: High-resolution transmission electron microscopy (HRTEM) and scanning electron microscopy (SEM) can be used to visualize the formation and evolution of nanomaterials and composite structures in real-time. fau.eutuwien.at This approach offers the advantage of observing processes as they happen, which is difficult with conventional methods like atomic force microscopy (AFM). typepad.com
In-Situ X-ray Techniques: X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can provide detailed information about the crystalline structure and local atomic environment of materials under reaction conditions.
These techniques are essential for understanding the dynamic behavior of catalysts and materials, which can exhibit complex spatio-temporal dynamics and oscillatory behavior. fau.eu
Synergistic Integration of Experimental and Computational Methodologies
The combination of experimental studies with computational modeling is a powerful approach for accelerating the design and discovery of new materials and processes. The HybriD3 project, for example, is a collaborative effort to accelerate the design, discovery, and dissemination of new crystalline organic-inorganic hybrid semiconductors. duke.edu
In the context of dimethyldipropylammonium hydroxide, this synergistic approach will involve:
Quantum Chemical Calculations: Density functional theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of dimethyldipropylammonium compounds and their derivatives.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of dimethyldipropylammonium-based systems, such as their self-assembly in solution, their interactions with surfaces, and their role in transport phenomena.
Materials Informatics: By combining computational data with experimental results, researchers can develop structure-property relationships and use machine learning algorithms to screen for promising new materials with desired functionalities. This approach is facilitated by community-focused databases of existing, predicted, and newly synthesized hybrid materials. duke.edu
This integrated strategy will enable a more rational and efficient exploration of the vast chemical space associated with dimethyldipropylammonium-based materials, paving the way for the development of innovative technologies.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling dimethyldipropylammonium hydroxide in laboratory settings?
- Methodological Answer :
- Skin/Eye Protection : Wear nitrile gloves and safety goggles. In case of contact, rinse immediately with water for 15 minutes and seek medical attention .
- Ventilation : Use in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
- Storage : Store in sealed, corrosion-resistant containers at room temperature, away from acids and oxidizing agents .
- Waste Disposal : Neutralize with dilute acetic acid before disposal, adhering to institutional guidelines for hazardous quaternary ammonium compounds .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer :
- Alkylation of Ammonium Salts : React dipropylamine with methyl iodide in methanol, followed by ion exchange with potassium hydroxide to yield the hydroxide form .
- Purification : Remove residual halides via repeated recrystallization or dialysis. Confirm purity using ion chromatography (detection limit: <0.005% chloride) .
- Scale Considerations : Lab-scale synthesis (1–100 g) typically achieves 85–92% yield, with impurities monitored via NMR or mass spectrometry .
Q. How is this compound utilized as a structure-directing agent (SDA) in zeolite synthesis?
- Methodological Answer :
- Mechanism : Acts as a charge density mismatch (CDM) organic SDA to template aluminosilicate frameworks (e.g., PST-2). The propyl groups influence pore geometry by balancing electrostatic interactions with inorganic precursors .
- Optimization : Adjust the hydroxide concentration (20–40 wt%) and Si/Al ratio (10–30) to control crystallinity. Characterize products via XRD and BET surface area analysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for high-purity applications?
- Methodological Answer :
- Reagent Quality : Use anhydrous dipropylamine (≥99.5%) and methyl iodide (distilled under argon) to minimize byproducts like tripropylmethylammonium salts .
- Reaction Monitoring : Track progress via pH titration (target: pH 12–13) and FTIR to detect residual amine groups (peaks at 3300 cm⁻¹) .
- Case Study : A 2025 study achieved 98% purity by employing a reverse microemulsion system to limit hydrolysis side reactions .
Q. What factors influence the thermal and chemical stability of this compound under catalytic conditions?
- Methodological Answer :
- Thermal Degradation : TGA analysis shows decomposition onset at 150°C, releasing propylene and dimethylamine. Stability improves in inert atmospheres (e.g., N₂) .
- pH Dependency : In acidic media (pH < 4), rapid decomposition occurs via Hoffman elimination. Stabilize with buffered solutions (e.g., phosphate buffer, pH 7–10) .
- Catalytic Interference : In electrocatalysis, residual chloride ions (>0.01%) from synthesis can poison active sites. Mitigate via electrochemical purification .
Q. How do calorimetric studies resolve discrepancies in the enthalpy of neutralization for this compound solutions?
- Methodological Answer :
- Experimental Setup : Use a styrofoam calorimeter with calibrated thermocouples. Measure temperature changes during neutralization with HCl (1 M) .
- Error Sources : Heat loss (up to 12% error) can be corrected via control experiments with NaOH (ΔHₙ = -57 kJ/mol). Impurities (e.g., carbonate) increase apparent ΔH .
- Data Correction : Apply the Hess cycle to account for secondary reactions, validated by theoretical DFT calculations .
Q. What role does this compound play in the synthesis of layered double hydroxide (LDH) nanosheets?
- Methodological Answer :
- Exfoliation Aid : Reduces interlayer Van der Waals forces in Mg-Al LDHs via electrostatic repulsion. Optimal concentration: 5–10 wt% in ethanol/water mixtures .
- Morphology Control : Adjust pH (9–11) and aging time (12–48 hrs) to tune nanosheet thickness (2–10 nm). Characterize via AFM and TEM .
Q. How can researchers ensure reproducibility when using this compound in multi-step syntheses?
- Methodological Answer :
- Batch Consistency : Standardize synthesis protocols (e.g., reaction time, temperature) and validate via QC/QA metrics (e.g., ion conductivity, NMR) .
- Data Validation : Cross-reference with databases like ChemIDplus to verify reported properties (e.g., solubility, stability) .
- Collaborative Reproducibility : Share detailed experimental logs (e.g., impurity profiles, stirring rates) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
